
N-(2-furylmethyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3,4-dimethylbenzamide (Furmethide) is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the binding of the compound to specific DNA sequences. This binding may interfere with the binding of proteins to DNA, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,4-dimethylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and has been found to have antioxidant properties. In addition, N-(2-furylmethyl)-3,4-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-3,4-dimethylbenzamide in lab experiments is its specificity for certain DNA sequences. This makes it a useful tool for studying DNA-protein interactions. However, one limitation of using N-(2-furylmethyl)-3,4-dimethylbenzamide is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of N-(2-furylmethyl)-3,4-dimethylbenzamide.
Zukünftige Richtungen
Future research on N-(2-furylmethyl)-3,4-dimethylbenzamide could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, further studies could be done to determine the optimal dosage and potential side effects of N-(2-furylmethyl)-3,4-dimethylbenzamide. Finally, research could be done to develop new derivatives of N-(2-furylmethyl)-3,4-dimethylbenzamide with improved properties for scientific research and potential therapeutic use.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-furanmethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-furylmethyl)-3,4-dimethylbenzamide. This synthesis method has been successfully used in several studies to produce high-quality N-(2-furylmethyl)-3,4-dimethylbenzamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. One of its primary uses is as a chemical probe for studying the binding of proteins to DNA. It has been shown to selectively bind to specific DNA sequences, making it a useful tool for studying DNA-protein interactions.
In addition to its use as a chemical probe, N-(2-furylmethyl)-3,4-dimethylbenzamide has also been studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its potential as a therapeutic agent in vivo.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)14(16)15-9-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXQBTZYFRJIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

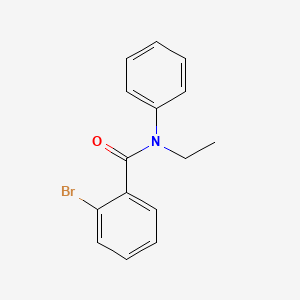
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
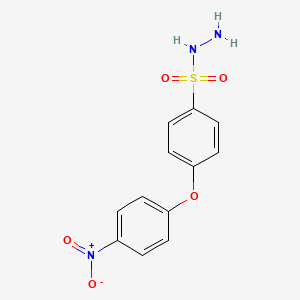
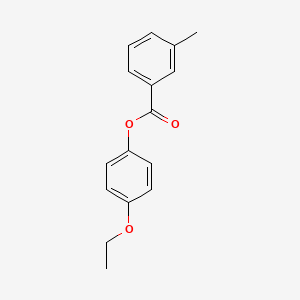
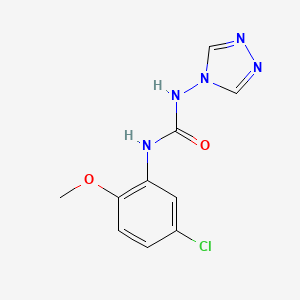
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
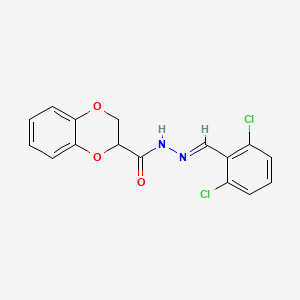
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)

![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)
